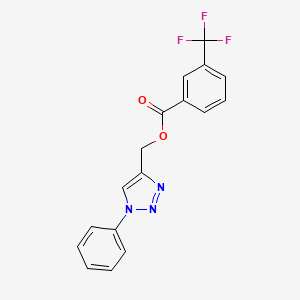

(1-phenyl-1H-1,2,3-triazol-4-yl)methyl 3-(trifluoromethyl)benzenecarboxylate

Descripción

The compound “(1-phenyl-1H-1,2,3-triazol-4-yl)methyl 3-(trifluoromethyl)benzenecarboxylate” (CAS: 338757-36-1) is an ester derivative featuring a 1,2,3-triazole core substituted with a phenyl group at the 1-position and a methyl ester linked to a 3-(trifluoromethyl)benzene moiety at the 4-position . Its molecular formula is C₁₇H₁₂F₃N₃O₂, with a molecular weight of 347.29 g/mol and a purity ≥95% . The triazole ring contributes to hydrogen-bonding capabilities and metabolic stability, while the trifluoromethyl group enhances lipophilicity and electronic effects, making it a candidate for pharmaceutical and agrochemical applications .

Propiedades

IUPAC Name |

(1-phenyltriazol-4-yl)methyl 3-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N3O2/c18-17(19,20)13-6-4-5-12(9-13)16(24)25-11-14-10-23(22-21-14)15-7-2-1-3-8-15/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHUKVXPNAANQCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(N=N2)COC(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst. The resulting triazole intermediate is then further modified to introduce the phenyl and trifluoromethyl groups.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

This compound has shown promise in several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparación Con Compuestos Similares

Chlorophenyl Derivative: [1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 3-(Trifluoromethyl)benzenecarboxylate

Bis(Trifluoromethylphenyl) Derivatives

Compounds such as 3-[[5-[2-[(1R,2R)-2-[3-{3,5-Bis(trifluoromethyl)phenyl}thioureido]cyclohexylamino]ethyl]-1H-1,2,3-triazol-1-yl]methyl]-N-cinnamoylbenzamide (18i) () feature dual trifluoromethyl groups on the benzene ring.

- Key Differences: Thiourea and cyclohexylamine substituents introduce conformational rigidity.

Functional Group Variations: Ester vs. Sulfate or Ether Linkages

Sulfated Triazole Derivatives

Compounds with a 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol sulfate core (e.g., derivatives 6a–e in ) exhibit:

- Enhanced Binding Free Energy : Sulfated forms show superior binding to steroid sulfatase (STS) enzymes compared to natural substrates like estrone sulfate (E1S), suggesting improved pre-catalytic interactions .

- Contrast with Parent Compound : The absence of a sulfate group in the query compound may limit its STS affinity but increase metabolic stability due to the ester group’s resistance to hydrolysis .

Ether-Linked Indole Derivatives

In , compounds such as 1-(1-benzyl-2-methyl-5-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)-1H-indol-3-yl)ethanone replace the ester with an ether linkage.

- Biological Activity : These derivatives demonstrate anti-tubercular activity by targeting Mycobacterium tuberculosis dihydrofolate reductase (Mtb-DHFR) .

Research Implications and Mechanistic Insights

- Triazole Core : The 1,2,3-triazole ring’s hydrogen-bonding capacity is critical for interactions with enzymes like STS and Mtb-DHFR, as seen in sulfated derivatives and indole-based analogues .

- Trifluoromethyl Group : This moiety enhances metabolic stability and membrane penetration but may introduce steric hindrance in crowded binding pockets .

- Ester vs. Sulfate/Ether : Esters balance reactivity and stability, whereas sulfates improve pre-catalytic binding, and ethers favor flexibility for diverse targets .

Actividad Biológica

The compound (1-phenyl-1H-1,2,3-triazol-4-yl)methyl 3-(trifluoromethyl)benzenecarboxylate is a member of the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in the context of cancer treatment and antimicrobial properties.

Chemical Structure and Properties

- Molecular Formula : C16H14F3N3O2

- Molecular Weight : 353.30 g/mol

- CAS Number : 103755-58-4

- Boiling Point : 379.9 °C

- Melting Point : 114-116 °C

The structure features a triazole ring, which is known for its biological relevance, particularly in drug design due to its ability to interact with various biological targets.

Anticancer Activity

Research indicates that derivatives of triazoles exhibit significant anticancer properties. For instance, studies have shown that compounds containing the triazole moiety can inhibit steroid sulfatase (STS), an enzyme implicated in the progression of breast cancer. A related study reported that sulfamoylated derivatives of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenols demonstrated potent STS inhibitory activity with IC50 values as low as 36.78 nM .

Table 1: Summary of Anticancer Activity

| Compound | Target | IC50 Value (nM) | Reference |

|---|---|---|---|

| 4-(1-(3,5-Difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate | STS | 36.78 | |

| Various Triazole Derivatives | MCF-7 Cells | Varies (up to 6.2 μM) |

Antimicrobial Activity

Triazole derivatives have also been evaluated for their antimicrobial properties. Compounds similar to this compound have shown activity against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential enzymes.

Table 2: Summary of Antimicrobial Activity

The biological activity of triazole compounds is often attributed to their ability to interfere with specific biochemical pathways:

- Inhibition of Enzymes : Many triazoles act as enzyme inhibitors. For example, STS inhibition leads to reduced estrogen levels in cancer cells.

- Antimicrobial Mechanisms : Triazoles can disrupt the synthesis of nucleic acids and proteins in microbes.

- Cell Cycle Arrest : Some studies suggest that triazole derivatives can induce apoptosis in cancer cells by affecting cell cycle regulation.

Case Study 1: In Vivo Efficacy

A study conducted on mice bearing mammary gland carcinoma demonstrated that selected triazole derivatives exhibited significant tumor growth inhibition compared to control groups. The most effective compounds were those with fluorinated substituents at specific positions on the aromatic rings .

Case Study 2: In Vitro Antibacterial Screening

A series of synthesized triazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications enhanced antibacterial activity significantly compared to standard antibiotics .

Q & A

Q. What synthetic strategies are commonly employed to synthesize (1-phenyl-1H-1,2,3-triazol-4-yl)methyl esters?

The compound is typically synthesized via multi-step routes. A common approach involves Claisen-Schmidt condensation to form chalcone intermediates, followed by click chemistry (Cu(I)-catalyzed azide-alkyne cycloaddition) to introduce the triazole moiety. For example, chalcones are synthesized by condensing 2-hydroxyacetophenone with substituted benzaldehydes in ethanol under basic conditions (e.g., KOH) . The triazole ring is then introduced via reaction with phenyl azides. Purification often employs column chromatography or preparative TLC using solvent systems like n-hexane/ethyl acetate .

Q. Which spectroscopic techniques are critical for structural confirmation?

Key methods include:

- H and C NMR to verify proton environments and carbon frameworks.

- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight and fragmentation patterns (e.g., HRMS [M + 1] analysis) .

- IR spectroscopy to identify functional groups like carbonyl (C=O) and trifluoromethyl (CF) stretches .

Q. How is the antimicrobial activity of this compound evaluated in vitro?

The agar well diffusion method is widely used. Synthesized compounds are dissolved in DMSO, loaded into wells in agar plates inoculated with bacterial/fungal strains (e.g., E. coli, S. aureus), and zones of inhibition are measured after incubation. Activity is compared to standard antibiotics (e.g., ciprofloxacin) .

Advanced Research Questions

Q. How can reaction conditions for Claisen-Schmidt condensation be optimized to improve yields?

- Temperature control : Reactions at room temperature (2–4 hours) yield ~75%, but heating (e.g., 50–60°C) may reduce side products.

- Catalyst selection : KOH in ethanol is standard, but switching to phase-transfer catalysts (e.g., TBAB) or microwave-assisted synthesis can enhance efficiency.

- Solvent polarity : Ethanol is typical, but DMF or THF may improve solubility of aromatic aldehydes .

Q. What strategies resolve discrepancies between molecular docking predictions and experimental bioactivity data?

- Conformational sampling : Use molecular dynamics (MD) simulations to explore flexible binding modes missed in rigid docking.

- Solvent effects : Include explicit water molecules or implicit solvation models (e.g., GB/SA) in docking workflows.

- Target validation : Verify protein target relevance via gene knockout or enzymatic inhibition assays .

Q. How can SHELXL be leveraged for refining crystal structures of this compound?

- Data collection : Use high-resolution (<1.0 Å) X-ray data to resolve trifluoromethyl and triazole groups.

- Twinning analysis : For twinned crystals, apply the TWIN and BASF commands in SHELXL to model overlapping lattices.

- Anisotropic refinement : Assign anisotropic displacement parameters (ADPs) to non-H atoms to improve R-factors .

Q. What computational methods predict the electronic effects of the trifluoromethyl group?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of CF.

- Natural Bond Orbital (NBO) analysis : Quantify hyperconjugative interactions between the CF group and the aromatic ring .

Q. How can preparative TLC be optimized for purifying multi-step synthetic products?

- Mobile phase selection : Test gradients of n-hexane/ethyl acetate (e.g., 3:2 to 1:1) to balance polarity and resolution.

- Detection : Use UV-active plates or iodine staining to visualize bands.

- Recrystallization : Post-TLC, dissolve the scraped band in minimal hot ethanol and cool to obtain pure crystals .

Methodological Tables

Table 1: Key Crystallographic Parameters for SHELXL Refinement

| Parameter | Value/Command | Purpose |

|---|---|---|

| Resolution | <1.0 Å | Resolve CF and triazole moieties |

| TWIN/BASF | 0.25–0.35 | Model twinned crystals |

| Anisotropic refinement | Yes | Improve R/wR metrics |

Table 2: Comparison of Antimicrobial Assay Methods

| Method | Advantages | Limitations |

|---|---|---|

| Agar well diffusion | High-throughput, visual results | DMSO interference, semi-quantitative |

| Broth microdilution | Quantitative MIC values | Labor-intensive, costlier reagents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.